
2-Propylisonicotinic acid
Overview
Description
2-Propylisonicotinic acid is an organic compound with the chemical formula C₉H₁₁NO₂. It is a derivative of nicotinic acid and is characterized by a propyl group attached to the second position of the pyridine ring. This compound appears as a white crystalline solid and is soluble in water and other solvents. It is an important intermediate in the synthesis of several drugs and other compounds, and has been studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propylisonicotinic acid can be synthesized by reacting isonicotinic acid with propyl bromide under basic conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the oxidation of 5-ethyl-2-methylpyridine with nitric acid . This method is commonly used for the production of nicotinic acid derivatives and is known for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Propylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propyl group into a carboxylic acid group, forming nicotinic acid.
Reduction: The compound can be reduced to form 2-propylpyridine.
Substitution: The propyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nicotinic acid.
Reduction: 2-Propylpyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Propylisonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Derivatives of this compound have been investigated for their therapeutic potential in treating diseases such as tuberculosis and epilepsy.
Industry: It is used in the production of agrochemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Propylisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit histone deacetylase, leading to changes in gene expression and protein function . This mechanism is particularly relevant in the context of its potential therapeutic applications in treating diseases like cancer and neurological disorders.
Comparison with Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: Another derivative of nicotinic acid, it is used in the synthesis of various pharmaceuticals.
Propionic Acid: Chemically similar to 2-Propylisonicotinic acid, it is used in the food industry and has applications in cosmetics, plastics, and pharmaceuticals.
Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Its propyl group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-propylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-3-8-6-7(9(11)12)4-5-10-8/h4-6H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLPLVSFHJFQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60542335 | |
| Record name | 2-Propylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57663-82-8 | |
| Record name | 2-Propylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60542335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





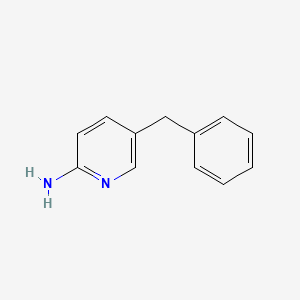

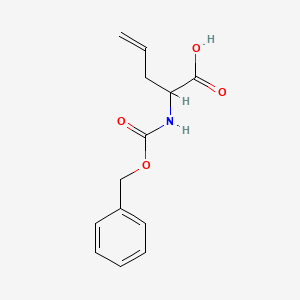
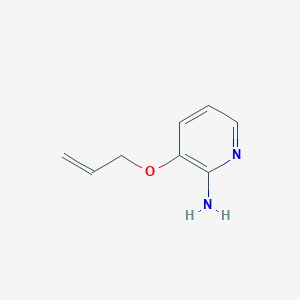

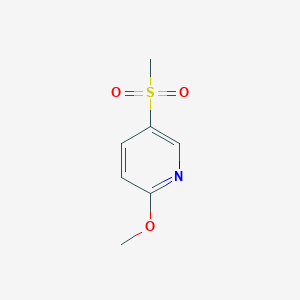
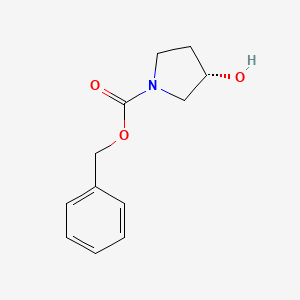

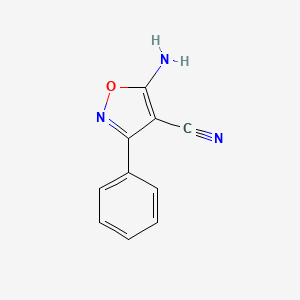
![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)

